molecular formula C9H7N3O2S B1444008 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid CAS No. 899896-01-6

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid

Cat. No.: B1444008
CAS No.: 899896-01-6
M. Wt: 221.24 g/mol
InChI Key: AFDCHQIMPVZSJN-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCHQIMPVZSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247299
Record name 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899896-01-6
Record name 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899896-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (2.90 g, 11.63 mmol) in methanol (24.00 ml) was treated at room temperature with a solution of KOH (1.95 g, 34.90 mmol) in water (18 ml) and stirred at 65° C. for 2 h 45 min. The methanol was evaporated and the residual slurry acidified to pH 5 with 1N HCl. The mixture was sonicated for 15 minutes, then filtered washing with water. The solid was dried under high vacuum overnight, yielding 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (2.37 g, 92%) as a white solid.
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2.9 g
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1.95 g
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24 mL
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Reactant of Route 2
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Reactant of Route 3
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Reactant of Route 4
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Reactant of Route 5
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Reactant of Route 6
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid

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